Lanadoxin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

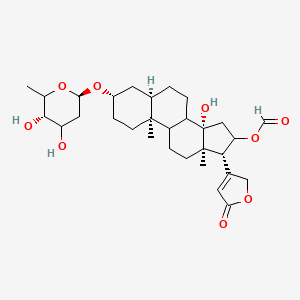

Lanadoxin, commonly known as digoxin, is a cardiac glycoside derived from the leaves of the digitalis plant. It is primarily used to treat various heart conditions, including heart failure and atrial fibrillation. This compound helps the heart beat more strongly and with a more regular rhythm .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanadoxin is typically extracted from the digitalis plant. The extraction process involves several steps, including maceration, filtration, and purification. The purified compound is then crystallized to obtain digoxin in its pure form .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from digitalis leaves, followed by purification using techniques such as chromatography. The final product is then formulated into various dosage forms, including tablets and injectable solutions .

Chemical Reactions Analysis

Types of Reactions

Lanadoxin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the glycoside moiety of this compound.

Substitution: Substitution reactions can occur at the hydroxyl groups of this compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced metabolites, which can have different pharmacological properties .

Scientific Research Applications

Lanadoxin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study glycoside chemistry and reactions.

Biology: Investigated for its effects on cellular ion transport and signaling pathways.

Medicine: Extensively used in clinical research to study its efficacy and safety in treating heart conditions.

Industry: Utilized in the pharmaceutical industry for the production of cardiac medications.

Mechanism of Action

Lanadoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which leads to an increase in intracellular calcium levels. This increase in calcium enhances myocardial contractility, thereby improving heart function. The primary molecular target of this compound is the sodium-potassium ATPase enzyme, and its inhibition leads to a cascade of effects that ultimately result in improved cardiac output .

Comparison with Similar Compounds

Similar Compounds

Digitoxin: Another cardiac glycoside with a similar structure and function but a longer half-life.

Ouabain: A cardiac glycoside with a more potent effect but limited clinical use due to its toxicity.

Deslanoside: A derivative of Lanadoxin with similar pharmacological properties.

Uniqueness

This compound is unique among cardiac glycosides due to its well-established clinical use, relatively short half-life, and extensive research supporting its efficacy and safety. Its ability to improve heart function without significantly increasing mortality makes it a valuable therapeutic agent .

Properties

CAS No. |

11014-58-7 |

|---|---|

Molecular Formula |

C30H44O9 |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |

InChI |

InChI=1S/C30H44O9/c1-16-27(34)22(32)12-25(38-16)39-19-6-8-28(2)18(11-19)4-5-21-20(28)7-9-29(3)26(17-10-24(33)36-14-17)23(37-15-31)13-30(21,29)35/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20?,21?,22?,23?,25+,26+,27-,28+,29-,30+/m1/s1 |

InChI Key |

IOXIBFLACIBMNF-RBRVDKDNSA-N |

Isomeric SMILES |

CC1[C@H](C(C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3CC[C@]5([C@@]4(CC([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.